molecular formula C14H8I4O4 B12447252 [4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid

[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid

Cat. No.: B12447252
M. Wt: 747.83 g/mol
InChI Key: RFVNLUMUAWLJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetraiodothyroacetic acid can be synthesized through the iodination of thyroacetic acid. The reaction involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3,3’,5, and 5’ positions .

Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetraiodothyroacetic acid typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’,5,5’-Tetraiodothyroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

3,3’,5,5’-Tetraiodothyroacetic acid exerts its effects by acting as a thyrointegrin receptor antagonist. It blocks the actions of thyroid hormones such as L-thyroxine and 3,5,3’-triiodo-L-thyronine at the cell surface receptor for thyroid hormone on integrin αvβ3. This inhibition prevents the pro-angiogenesis actions of these hormones, leading to anti-angiogenic and anti-tumor activities .

Comparison with Similar Compounds

Uniqueness: 3,3’,5,5’-Tetraiodothyroacetic acid is unique due to its high degree of iodination and its specific action as a thyrointegrin receptor antagonist. This specificity makes it particularly valuable in research focused on thyroid hormone regulation and anti-angiogenic therapies .

Properties

Molecular Formula

C14H8I4O4

Molecular Weight

747.83 g/mol

IUPAC Name

2-[4-(4-hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid

InChI

InChI=1S/C14H8I4O4/c15-7-5-12(8(16)4-11(7)19)22-14-9(17)1-6(2-10(14)18)3-13(20)21/h1-2,4-5,19H,3H2,(H,20,21)

InChI Key

RFVNLUMUAWLJCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=C(C=C(C(=C2)I)O)I)I)CC(=O)O

Origin of Product

United States

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